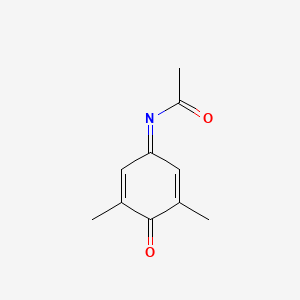

3,5-ジメチル-ナフキノンイミン

説明

科学的研究の応用

N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide has several scientific research applications:

Chemistry: It is used as an analytical standard in chromatography and other analytical techniques.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

作用機序

Target of Action

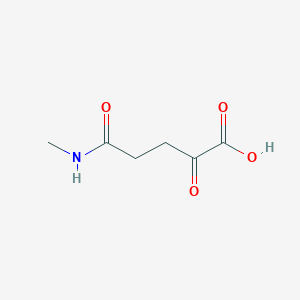

The primary target of 3,5-Dimethyl-NAPQI, also known as N-Acetyl-3,5-dimethyl-4-benzoquinone imine, is the cytochrome P450 (CYP) enzymes , specifically CYP 2E1 . This compound is a metabolite of paracetamol and is known to interact with TRPA1 and CB1 receptors .

Mode of Action

3,5-Dimethyl-NAPQI interacts with its targets primarily through oxidation . It is an oxidizing analog of N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of paracetamol (acetaminophen). It primarily oxidizes protein thiols .

Biochemical Pathways

The compound affects the glutathione pathway . It rapidly oxidizes intracellular glutathione, leading to the formation of oxidized glutathione . This process disrupts the normal functioning of the pathway, leading to downstream effects such as cytotoxicity .

Pharmacokinetics

It is known that the compound is cytotoxic to isolated hepatocytes at levels between 200 and 300 microm . It rapidly oxidizes intracellular glutathione within 10 seconds, indicating a fast onset of action .

Result of Action

The primary result of 3,5-Dimethyl-NAPQI’s action is cytotoxicity . It disrupts intracellular Ca2+ homeostasis, leading to cell death . It also causes a rapid oxidation of intracellular glutathione, leading to the formation of oxidized glutathione .

Action Environment

The action of 3,5-Dimethyl-NAPQI can be influenced by environmental factors. For instance, the compound’s cytotoxicity is observed in isolated hepatocytes, suggesting that the cellular environment plays a role in its action . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide can be achieved through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath at 70°C . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a harsher but effective approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

化学反応の分析

Types of Reactions

N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives.

類似化合物との比較

Similar Compounds

Some compounds similar to N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide include:

- N-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide

- Cyanoacetamide derivatives

- Indole derivatives

Uniqueness

What sets N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide apart is its specific structure and the unique reactivity it exhibits in various chemical reactions

特性

IUPAC Name |

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPORYDINWWWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)C)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996342 | |

| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74827-85-3 | |

| Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3,5-Dimethyl-NAPQI exert its cytotoxic effects within hepatocytes?

A1: 3,5-Dimethyl-NAPQI exhibits cytotoxicity through a two-pronged mechanism: oxidative stress and metabolic activation. []

- Oxidative Stress: 3,5-Dimethyl-NAPQI rapidly depletes intracellular glutathione (GSH), a crucial antioxidant, leading to a state of oxidative stress within the cell. []

- Metabolic Activation: Hepatocytes possess carboxylesterase enzymes that cleave the acetyl group from 3,5-Dimethyl-NAPQI. This deacetylation yields 4-amino-2,6-dimethylphenol, a highly reactive and toxic metabolite. [] 4-amino-2,6-dimethylphenol readily autoxidizes to form 2,6-dimethylbenzoquinone imine, further contributing to the depletion of GSH. []

Q2: How does the cytotoxicity of 3,5-Dimethyl-NAPQI differ from its analog, 2,6-dimethyl-NAPQI?

A2: While both 3,5-dimethyl-NAPQI and 2,6-dimethyl-NAPQI are cytotoxic, they primarily act through different mechanisms. Research indicates that 3,5-dimethyl-NAPQI mainly exerts its toxic effects through the oxidation of cellular thiols, while 2,6-dimethyl-NAPQI demonstrates a higher propensity for covalently binding to these crucial molecules. [] This difference in reactivity influences their impact on cellular processes, with 2,6-dimethyl-NAPQI exhibiting stronger inhibition of the plasma membrane Ca2+-ATPase and causing a more significant depletion of protein thiols compared to 3,5-dimethyl-NAPQI. [] Consequently, 2,6-dimethyl-NAPQI tends to be more potent in elevating cytosolic Ca2+ levels and inducing cytotoxicity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(diethylamino)ethyl)-5,11-dimethyl-6H-25-pyrido[4,3-b]carbazol-9-ol acetate](/img/structure/B1210046.png)